2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine
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Overview
Description
The compound “2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It has been studied as a bromodomain inhibitor, specifically targeting BRD4, a protein that recognizes acetylated lysine for epigenetic reading . This makes it a promising therapeutic target for treating various diseases, including cancers .
Molecular Structure Analysis
The molecular structure of this compound has been studied through the determination of crystal structures of BD1 (one of the bromodomains of BRD4) in complex with four selected inhibitors .Scientific Research Applications
Medicinal Chemistry and Drug Development
1,2,4-Triazolo [1,5-a]pyridine: plays a crucial role in drug discovery due to its diverse pharmacological activities:
- RORγt Inverse Agonists : These compounds exhibit activity against RORγt, a nuclear receptor involved in immune regulation .
- PHD-1 Inhibitors : They can modulate prolyl hydroxylase domain-containing protein 1 (PHD-1), which affects hypoxia-inducible factor (HIF) stability .
- JAK1 and JAK2 Inhibitors : These enzymes are associated with inflammatory pathways and autoimmune diseases .
Cardiovascular Disorders and Diabetes
- Treatment of Cardiovascular Disorders : 1,2,4-triazolo [1,5-a]pyridines have potential therapeutic applications in cardiovascular diseases .
- Type 2 Diabetes : These compounds may contribute to managing type 2 diabetes .
Material Sciences
- Material Science Applications : Beyond medicine, these heterocycles find use in material science fields . Their unique structure makes them valuable for designing novel materials.
Fluorescent Probes and Polymers
- Fluorescent Probes : Researchers explore their use as fluorescent probes .
- Structural Units in Polymers : Incorporating triazolo [1,5-a]pyridines into polymer structures enhances material properties .
General Properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with various target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Compounds with similar structures have been found to have profound importance in drug design, discovery, and development .
Pharmacokinetics
The compound’s molecular weight (19415) and its solid form could potentially influence its bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities .
Future Directions
properties
IUPAC Name |
6-(3-pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c1-2-7-15-12(3-1)11-6-8-19(9-11)14-5-4-13-17-16-10-20(13)18-14/h1-5,7,10-11H,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQZEYFRMJDGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine |
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